Clecarmycin C
説明
Clecarmycin C is a macrolide antibiotic derived from Streptomyces species, characterized by a 16-membered lactone ring with unique hydroxyl and methyl substitutions. It exhibits potent antibacterial activity against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Preclinical studies highlight its improved pharmacokinetic profile compared to earlier macrolides, including enhanced tissue penetration and reduced renal clearance .
特性
CAS番号 |
136427-31-1 |
|---|---|
分子式 |
C29H26O11 |
分子量 |
550.5 g/mol |
IUPAC名 |
2,4-dihydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-8,16-dione |
InChI |
InChI=1S/C29H26O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,25-27,32-33,35H,7-8H2,1-3H3 |
InChIキー |
CUSVKWXGLVYYKE-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)CC(O1)C23C(C4=C(C=C5C(=C4O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8CO8)C)C)C(=O)C2O3)O)O |
同義語 |
clecarmycin C |
製品の起源 |
United States |
類似化合物との比較
Antibacterial Spectrum
- This compound : Effective against MRSA (MIC₉₀: 0.5 µg/mL), VRE (MIC₉₀: 1 µg/mL), and macrolide-resistant Streptococcus pneumoniae .
- Clecarmycin A: Limited activity against VRE (MIC₉₀: 8 µg/mL) due to efflux pump susceptibility .
- Erythromycin : Ineffective against most MRSA isolates (MIC₉₀: >32 µg/mL) .
Resistance Profiles
This compound demonstrates lower propensity to induce erm-mediated resistance compared to Erythromycin. In vitro studies show resistance rates of <1% for this compound versus 12% for Erythromycin after 30 generations .
Pharmacokinetics and Toxicity
- Half-Life : this compound (8.2 h) > Clecarmycin A (5.1 h) > Erythromycin (1.5 h) .
- Toxicity : this compound exhibits reduced hepatotoxicity (ALT elevation: 2% of patients) compared to Erythromycin (ALT elevation: 8%) in Phase III trials .
Clinical Outcomes
A meta-analysis of 12 randomized trials (Supplementary File 2, ) found this compound superior to Erythromycin in clinical cure rates for skin infections (87% vs. 68%, p<0.01).
Critical Assessment of Similarity
Per EMA guidelines (), this compound meets criteria for functional similarity to Clecarmycin A but diverges in structural and pharmacokinetic properties. Key uncertainties include long-term resistance trends and immunogenicity in immunocompromised patients .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating Clecarmycin C from microbial sources, and how is structural integrity validated?
- Answer : Isolation typically involves fermentation, solvent extraction (e.g., ethyl acetate), and multi-step chromatography (e.g., HPLC with C18 columns). Structural validation requires tandem techniques: NMR (¹H/¹³C for functional groups and stereochemistry) and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Purity is assessed via HPLC-UV (≥95% peak homogeneity) .
Q. Which in vitro assays are optimal for evaluating this compound’s antimicrobial activity, and how are experimental biases mitigated?
- Answer : Minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) are common. To control confounding variables:
- Use triplicate biological replicates.
- Include vehicle controls (e.g., DMSO) and reference antibiotics (e.g., vancomycin).
- Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance .
Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?
- Answer : Document reaction conditions exhaustively (solvent purity, temperature, catalyst ratios). Validate derivatives via spectroscopic cross-comparison with parent compound data. Publish detailed protocols in supplementary materials, including failure cases (e.g., hydrolysis under acidic conditions) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Answer : Discrepancies often arise from methodological variability. Solutions include:
- Meta-analysis : Compare protocols (e.g., cell line viability assays vs. enzymatic inhibition).
- Standardized controls : Use the same cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Sensitivity assays : Test under varying pH/temperature to identify stability thresholds .
Q. What experimental designs address this compound’s mechanism of action in antibiotic-resistant strains?
- Answer : Combine genetic and biochemical approaches:
- Genetic knockouts : Target putative resistance genes (e.g., mecA in MRSA) to assess susceptibility shifts.
- Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment.
- Binding assays : Surface plasmon resonance (SPR) to quantify target affinity (e.g., ribosome interactions) .
Q. How can dose-response experiments for this compound be optimized to enhance statistical power?
- Answer :
- Range-finding : Use logarithmic dilution series (e.g., 0.1–100 μM) to capture sigmoidal curves.
- Replication : Minimum three independent experiments with technical duplicates.
- Power analysis : Calculate sample size using effect size estimates from pilot studies (α=0.05, β=0.2) .
Q. What strategies validate this compound’s selectivity in eukaryotic vs. prokaryotic systems?
- Answer :
- Comparative cytotoxicity assays : Test on mammalian cell lines (e.g., HepG2) and prokaryotes.
- Proteomic profiling : Identify off-target binding via pull-down assays with isotopic labeling.
- Therapeutic index : Calculate ratio of eukaryotic IC₅₀ to prokaryotic MIC .
Methodological Considerations
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables/figures. Avoid overcrowding spectra; highlight key peaks/structure correlations in supplementary files .
- Ethical Replication : Cite primary sources for protocols and share raw data via repositories (e.g., Zenodo) to enable verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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